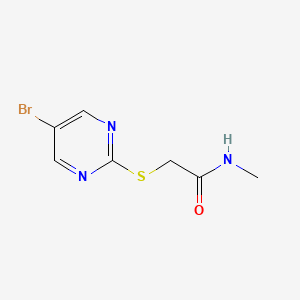
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide is a chemical compound with the molecular formula C7H8BrN3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide typically involves the reaction of 5-bromopyrimidine with N-methylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom on the pyrimidine ring is replaced by the sulfanyl group from N-methylthioacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated pyrimidines or modified pyrimidine rings.
Scientific Research Applications
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
5-bromopyrimidine: A simpler derivative of pyrimidine with similar reactivity.
2-(5-bromopyrimidin-2-yl)methanesulfonamide: Another derivative with a sulfonamide group instead of a sulfanyl group.
N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide: A compound with a methoxymethyl group, showing different chemical properties.
Uniqueness
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its sulfanyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3OS/c1-9-6(12)4-13-7-10-2-5(8)3-11-7/h2-3H,4H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQUERWMHLGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)
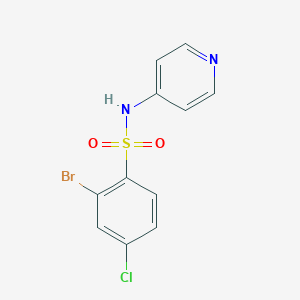
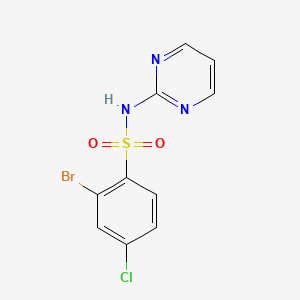
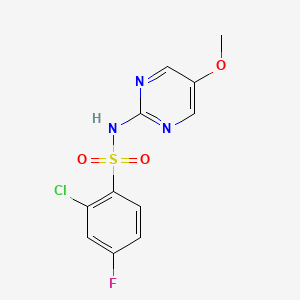
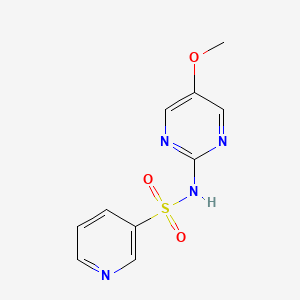
![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)

![2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6625967.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone](/img/structure/B6625972.png)
